molecular formula C11H22BrNO2 B8736052 N-(2-butoxyethyl)-5-bromopentanamide

N-(2-butoxyethyl)-5-bromopentanamide

Cat. No.: B8736052
M. Wt: 280.20 g/mol
InChI Key: XIRPYLNUCJNDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Butoxyethyl)-5-bromopentanamide is a brominated amide derivative characterized by a butoxyethyl group (-O-C₄H₉) attached to the nitrogen atom and a bromine-substituted pentanamide chain. The bromine atom may act as a leaving group in alkylation or cross-coupling reactions, while the amide functionality enables hydrogen bonding and coordination with metal ions .

Properties

Molecular Formula

C11H22BrNO2

Molecular Weight

280.20 g/mol

IUPAC Name

5-bromo-N-(2-butoxyethyl)pentanamide

InChI

InChI=1S/C11H22BrNO2/c1-2-3-9-15-10-8-13-11(14)6-4-5-7-12/h2-10H2,1H3,(H,13,14)

InChI Key

XIRPYLNUCJNDIA-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCNC(=O)CCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

N-(2-Butoxyethyl)-5-bromopentanamide vs. 2-Butoxyethyl Xanthate Metal Complexes
  • Functional Groups :
    • This compound contains an amide (-CONH-) and bromoalkane (-Br) group.
    • 2-Butoxyethyl xanthates (e.g., [M(2-BuoEtXant)₂], where M = Fe, Co, Ni, Cu, Zn) feature a dithiocarbonate (-OCS₂⁻) group, enabling strong coordination with transition metals .
  • Reactivity :
    • The bromine in this compound facilitates nucleophilic substitution reactions, whereas xanthates act as ligands, forming stable octahedral or tetrahedral metal complexes. For example, Cu(II) xanthate complexes exhibit magnetic moments of 1.58–5.36 B.M., indicative of octahedral geometries .
  • Applications :
    • Brominated amides may serve as intermediates in drug synthesis. In contrast, xanthate complexes are utilized in radical polymerization (e.g., controlling molecular weight in N-vinylpyrrolidone polymerization) and catalysis .
This compound vs. 2-Butoxyethyl Acetate
  • Functional Groups :
    • 2-Butoxyethyl acetate (C₈H₁₆O₃) is an ester with an acetate group (-OAc), whereas the target compound has an amide and bromine.
  • Physical Properties: 2-Butoxyethyl acetate has a molar mass of 160.21 g/mol and a relative density of 1.04134, making it a low-volatility solvent . this compound (C₁₁H₂₂BrNO₂, inferred) likely has higher density and lower solubility in polar solvents due to the bromine and amide groups.

Structural and Spectral Comparisons

Coordination Behavior
  • Xanthate Complexes :
    • Fe(II), Co(II), and Ni(II) xanthate complexes exhibit distinct UV-Vis absorption bands. For instance, Ni(II) complexes show octahedral geometries with absorption bands at 9,363–10,460 cm⁻¹ (³A₂g→³T₂g), while Cu(II) complexes display tetrahedral geometries at 9,823 cm⁻¹ (²T₂→²E) .
    • IR spectra of xanthate complexes reveal υ(C–S) and υ(C–O) bands at 1,028–1,269 cm⁻¹, confirming bidentate ligand coordination .

  • Brominated Amides: The amide group in this compound may participate in hydrogen bonding, altering solubility and thermal stability compared to non-polar esters like 2-butoxyethyl acetate.

Physicochemical Properties

Property This compound (Inferred) 2-Butoxyethyl Xanthate Complexes 2-Butoxyethyl Acetate
Molecular Formula C₁₁H₂₂BrNO₂ [M(2-BuoEtXant)₂·nL] C₈H₁₆O₃
Functional Groups Amide, Bromoalkane Dithiocarbonate, Metal-coordinated Ester
Solubility Moderate in DMF/DMSO Soluble in ethanol, DMSO High in organic solvents
Coordination Geometry N/A Tetrahedral/Octahedral N/A
Applications Organic synthesis, pharmaceuticals Polymerization, catalysis Solvent, coatings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.